2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an ethylsulfanyl group attached to the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the reaction of a suitable pyridine derivative with ethylsulfanyl reagents under controlled conditions. One common method involves the use of 2-chloropyridine-3-carboxylic acid as a starting material, which undergoes nucleophilic substitution with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-2-15-10-8(11(13)14)6-7-4-3-5-9(7)12-10/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
CXLXDPQLGFOQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C2CCCC2=N1)C(=O)O |
Origin of Product |
United States |
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